molecular formula C16H11ClN2O2 B11724942 2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile

2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B11724942
M. Wt: 298.72 g/mol
InChI Key: DAOZJJIFOWKHTK-UHFFFAOYSA-N
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Description

2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a complex organic compound with a unique structure that includes a benzoyl group, a chloroacetyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of chemicals and waste management.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity in a biochemical assay or modulating receptor function in a cellular study.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzoyl-3-[4-(2-bromoacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile
  • 2-benzoyl-3-[4-(2-fluoroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile
  • 2-benzoyl-3-[4-(2-iodoacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Uniqueness

Compared to similar compounds, 2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and interaction properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C16H11ClN2O2/c17-8-15(20)13-7-14(19-10-13)6-12(9-18)16(21)11-4-2-1-3-5-11/h1-7,10,19H,8H2

InChI Key

DAOZJJIFOWKHTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CN2)C(=O)CCl)C#N

Origin of Product

United States

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